5,6-difluoroisobenzofuran-1(3H)-one
Description
Contextualization of Isobenzofuran-1(3H)-one Frameworks in Heterocyclic Chemistry
The isobenzofuran-1(3H)-one skeleton, commonly known as phthalide (B148349), is a well-established and important heterocyclic motif. nih.govwikipedia.org It consists of a benzene (B151609) ring fused to a five-membered lactone (a cyclic ester) ring. This core structure is not merely a synthetic curiosity but is found in a variety of natural products, particularly in plants and fungi. nih.gov
Phthalides sourced from nature, such as those from celery (Apium graveolens) or the traditional medicinal plant Ligusticum chuanxiong, have been investigated for a range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. nih.gov The inherent reactivity of the lactone ring allows for various chemical transformations, making the phthalide framework a versatile starting point for the synthesis of more complex molecules. nih.gov In modern drug discovery, the phthalide scaffold has been utilized as a key building block for developing new therapeutic agents. For instance, derivatives of this framework have been designed and synthesized as potential antidepressants, targeting serotonin (B10506) reuptake. nih.gov The structural rigidity and defined stereochemistry of the phthalide system make it an attractive scaffold for creating molecules that can precisely interact with biological targets. nih.govnih.gov
Significance of Fluorination in Aromatic Lactone Systems
The introduction of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry and materials science. Attaching fluorine atoms to an aromatic system, such as the benzene ring in a phthalide, can profoundly alter the compound's physicochemical properties. Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, lipophilicity, and metabolic stability.
Specifically, in aromatic systems, fluorine substitution can lead to enhanced thermal stability and chemical resistance. epa.gov The incorporation of fluorine can also modulate the electronic nature of the aromatic π-system, which can be critical for molecular recognition and binding affinity to protein targets. rsc.org For example, fluorinated isoflavanones, which share structural similarities with aromatic lactones, have been successfully developed as potent inhibitors of the enzyme aromatase, a key target in breast cancer therapy. nih.gov The strategic placement of fluorine can lead to improved potency and a better pharmacological profile. nih.gov Therefore, the difluorination of the isobenzofuranone core at the 5- and 6-positions is anticipated to confer unique electronic and biological properties not present in the parent molecule.
Overview of Research Trajectories for 5,6-Difluoroisobenzofuran-1(3H)-one and its Analogues
While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues provide a clear indication of its potential applications. The primary interest in such a compound lies in its utility as a specialized building block for creating novel pharmaceuticals and advanced materials.
The synthesis of monofluorinated isobenzofuranones, such as 5-fluoroisobenzofuran-1(3H)-one and 6-fluoroisobenzofuran-1(3H)-one, is documented, suggesting that synthetic pathways to fluorinated phthalides are of active interest. chemicalbook.com The research into non-fluorinated isobenzofuranone derivatives as antidepressant agents that act on serotonin pathways highlights a clear potential therapeutic area for fluorinated versions. nih.gov Given that fluorination is a common strategy to enhance central nervous system penetration and metabolic stability, this compound could be a valuable intermediate for next-generation neurological drugs.
Furthermore, the precursor to the title compound, 5,6-difluoroisobenzofuran-1,3-dione (also known as 4,5-difluorophthalic anhydride), is itself an important intermediate. It has been used in the synthesis of quinolone antibacterials, underscoring the value of this specific difluorination pattern in creating bioactive molecules. google.com The logical progression is the exploration of the corresponding lactone in similar or new applications. Research efforts are therefore likely directed toward synthesizing this compound and evaluating its utility in programs focused on oncology, infectious diseases, and neurology.
Data Tables
Table 1: Physicochemical Properties of Phthalide and a Key Precursor
This table provides data for the parent compound, Phthalide, and the direct synthetic precursor to the title compound. Specific experimental data for this compound is not widely available in the cited literature.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Phthalide nih.govwikipedia.org | 2-Benzofuran-1(3H)-one | 87-41-2 | C₈H₆O₂ | 134.13 | 71–75 |
| 5,6-Difluoroisobenzofuran-1,3-dione oakwoodchemical.comacmec.com.cn | 5,6-Difluoro-2-benzofuran-1,3-dione | 18959-30-3 | C₈H₂F₂O₃ | 184.10 | 99–100 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4F2O2 |
|---|---|
Molecular Weight |
170.11 g/mol |
IUPAC Name |
5,6-difluoro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4F2O2/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2H,3H2 |
InChI Key |
XFEYETKTESHPGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)O1)F)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 5,6 Difluoroisobenzofuran 1 3h One
Electrophilic Aromatic Substitution Reactions on the Difluoroisobenzofuran-1(3H)-one Ring
The electron-withdrawing nature of the fluorine atoms and the carbonyl group deactivates the aromatic ring of 5,6-difluoroisobenzofuran-1(3H)-one towards electrophilic aromatic substitution. However, under forcing conditions, reactions such as nitration, halogenation, and sulfonation can be envisioned. The directing effects of the substituents would likely favor substitution at the C4 and C7 positions. For instance, nitration would be expected to yield a mixture of 4-nitro- and 7-nitro-5,6-difluoroisobenzofuran-1(3H)-one. The regioselectivity would be influenced by a complex interplay of the electronic effects of the fluorine atoms and the lactone ring.
| Reaction | Reagents and Conditions | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5,6-difluoroisobenzofuran-1(3H)-one and 7-Nitro-5,6-difluoroisobenzofuran-1(3H)-one |
| Bromination | Br₂/FeBr₃ | 4-Bromo-5,6-difluoroisobenzofuran-1(3H)-one and 7-Bromo-5,6-difluoroisobenzofuran-1(3H)-one |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and this compound-7-sulfonic acid |
Nucleophilic Additions and Ring-Opening Reactions of the Lactone Moiety
The lactone ring in this compound is susceptible to nucleophilic attack, leading to either addition at the carbonyl group or ring-opening. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl to form tertiary alcohols after acidic workup. This reaction provides a route to a variety of substituted diols.
Alternatively, the lactone can undergo hydrolysis under basic or acidic conditions to yield the corresponding 2-(hydroxymethyl)-4,5-difluorobenzoic acid. This ring-opening reaction is a fundamental transformation that allows for further functionalization of the carboxylic acid and alcohol moieties. Aminolysis, reacting the lactone with amines, would result in the formation of amides, specifically 2-(hydroxymethyl)-4,5-difluorobenzamides.
| Reaction Type | Nucleophile/Reagent | Product Class |
| Addition | Grignard Reagents (RMgX) | Substituted 1,3-dihydroisobenzofuran-1-ols |
| Ring-Opening (Hydrolysis) | NaOH or H₃O⁺ | 2-(Hydroxymethyl)-4,5-difluorobenzoic acid |
| Ring-Opening (Aminolysis) | Primary or Secondary Amines (RNH₂ or R₂NH) | 2-(Hydroxymethyl)-4,5-difluorobenzamides |
Functional Group Interconversions on the Fluorinated Isobenzofuran-1(3H)-one Scaffold
The functional groups present in this compound and its derivatives can be interconverted to access a wider range of compounds. The carbonyl group of the lactone can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, which would also reduce the ester linkage, leading to the formation of 2,3-bis(hydroxymethyl)-1,4-difluorobenzene.
Following ring-opening to the carboxylic acid, standard transformations can be applied. The carboxylic acid can be converted to esters, amides, or acid chlorides. The benzylic alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidant used. These interconversions are crucial for building molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Difluoroisobenzofuran-1(3H)-one Derivatives
To further expand the chemical space accessible from this scaffold, halogenated derivatives of this compound can be employed in palladium-catalyzed cross-coupling reactions. For example, a bromo-substituted derivative, such as 4-bromo-5,6-difluoroisobenzofuran-1(3H)-one, could undergo Suzuki, Stille, or Sonogashira coupling reactions. These reactions allow for the introduction of aryl, vinyl, or alkynyl groups, respectively. Such transformations are powerful tools for the synthesis of complex molecules with potential applications in materials science and as pharmaceutical intermediates.
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Aryl-substituted difluoroisobenzofuran-1(3H)-one |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Organo-substituted difluoroisobenzofuran-1(3H)-one |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, base | Alkynyl-substituted difluoroisobenzofuran-1(3H)-one |
Polymerization Reactions Involving this compound as a Monomer or Terminal Unit
The bifunctional nature of derivatives of this compound, particularly after ring-opening to reveal a carboxylic acid and an alcohol, makes them potential monomers for polymerization. For instance, the resulting hydroxy acid could undergo self-condensation to form a polyester. Alternatively, if converted to a diol or a dicarboxylic acid, it could be used in condensation polymerization with other suitable comonomers to produce a variety of polyesters or polyamides. The fluorine atoms would be expected to enhance the thermal stability and modify the electronic properties of the resulting polymers. While specific examples of polymerization using this exact monomer are not widely reported, the underlying chemical principles suggest its potential in the synthesis of novel fluorinated polymers.
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Lactone Systems
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a fluorinated compound like 5,6-difluoroisobenzofuran-1(3H)-one , ¹H, ¹³C, and ¹⁹F NMR are all critical.
The ¹H NMR spectrum of This compound is expected to be relatively simple, showing two distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the lactone ring.
Aromatic Protons (H-4 and H-7): The two protons on the benzene (B151609) ring, H-4 and H-7, are in different chemical environments. Due to the electron-withdrawing nature of the adjacent fluorine atoms and the carbonyl group, these protons would appear in the downfield region of the spectrum, likely between δ 7.0 and 8.0 ppm. The coupling between these two protons would be a meta-coupling (⁴JHH), which is typically small (around 2-3 Hz), potentially appearing as sharp singlets or narrowly split doublets. Furthermore, each proton will exhibit coupling to the adjacent fluorine atoms. The H-4 proton would couple to the F-5 atom, and the H-7 proton would couple to the F-6 atom. This H-F coupling (⁴JHF) would further split these signals into doublets.
Methylene Protons (H-3): The two protons of the methylene group (CH₂) at the 3-position are chemically equivalent and would therefore appear as a singlet. This signal is expected to be in the range of δ 5.0-5.5 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.2 - 7.6 | d | ⁴JHF ≈ 5-8 Hz |
| H-7 | 7.4 - 7.8 | d | ⁴JHF ≈ 5-8 Hz |
| H-3 | 5.1 - 5.4 | s | - |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For This compound , eight distinct carbon signals are expected. The chemical shifts would be significantly influenced by the fluorine substituents through C-F coupling.
Carbonyl Carbon (C-1): The lactone carbonyl carbon is expected to resonate at the most downfield position, typically in the range of δ 165-175 ppm.
Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The six aromatic carbons will have distinct chemical shifts. The carbons directly bonded to fluorine (C-5 and C-6) will show large one-bond C-F coupling constants (¹JCF) and their chemical shifts will be significantly shifted downfield. The other aromatic carbons will also exhibit smaller two-, three-, or four-bond C-F couplings.
Methylene Carbon (C-3): The methylene carbon (C-3) is expected to appear in the range of δ 65-75 ppm.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| C-1 | 168 - 172 | - |
| C-3 | 68 - 72 | - |
| C-3a | 125 - 130 | Small JC-F |
| C-4 | 115 - 120 | Small JC-F |
| C-5 | 150 - 155 | Large ¹JC-F |
| C-6 | 150 - 155 | Large ¹JC-F |
| C-7 | 110 - 115 | Small JC-F |
| C-7a | 145 - 150 | Small JC-F |
¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. For This compound , two signals are expected for the two non-equivalent fluorine atoms, F-5 and F-6. These signals would likely appear as doublets of doublets due to coupling with each other (³JFF) and with the adjacent aromatic protons (⁴JHF). The chemical shifts of fluorine are highly sensitive to their electronic environment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. In this case, it would confirm the meta-coupling between H-4 and H-7, if resolved.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signals for H-3, H-4, and H-7 to their corresponding carbon signals C-3, C-4, and C-7.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the entire molecule. For instance, correlations from the methylene protons (H-3) to the carbonyl carbon (C-1) and the aromatic carbon C-3a would confirm the lactone ring structure. Correlations from the aromatic protons to various aromatic carbons would confirm the substitution pattern on the benzene ring.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For This compound (molecular formula C₈H₄F₂O₂), the expected exact mass is 170.0179. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of small neutral molecules such as CO or CO₂ from the parent ion, providing further structural evidence.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique used to determine the molecular weight of an analyte with high precision. In a hypothetical MALDI-TOF-MS analysis of this compound, the compound would be co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid. A pulsed laser would then irradiate the sample, leading to the desorption and ionization of the analyte, typically as a protonated molecule [M+H]⁺ or a cationized adduct (e.g., [M+Na]⁺ or [M+K]⁺).
The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio (m/z). This allows for the accurate determination of the compound's molecular weight. For this compound (C₈H₄F₂O₂), the expected monoisotopic mass is approximately 170.02 Da. The MALDI-TOF-MS spectrum would be expected to show a prominent peak corresponding to this mass, confirming the compound's identity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a very high degree of accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of this compound. The exact mass of C₈H₄F₂O₂ is calculated to be 170.0179. An HRMS measurement would aim to experimentally verify this value.
The ability to distinguish between compounds with the same nominal mass but different elemental formulas is a key advantage of HRMS. For instance, another compound might have a nominal mass of 170 Da, but its exact mass would differ, allowing for unambiguous identification of this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the parent ion of this compound (m/z 170.02) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be detected, providing insights into the molecule's connectivity.
Expected fragmentation pathways for this compound could include the loss of carbon monoxide (CO) from the lactone ring, a common fragmentation for such structures, resulting in a fragment ion at m/z 142.02. Subsequent losses of fluorine or other small fragments would further characterize the difluorinated benzene ring. Analyzing these fragmentation patterns allows for the confirmation of the proposed structure.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands that are indicative of its functional groups.
Key expected vibrational frequencies are detailed in the table below. The presence of a strong absorption band around 1760 cm⁻¹ would be a clear indicator of the γ-lactone carbonyl group. The C-F stretching vibrations would likely appear in the 1200-1000 cm⁻¹ region, and the aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| C=O (Lactone) | ~1760 |
| C-O-C (Ether) | 1250-1050 |
| C-F (Aromatic) | 1200-1000 |
| C=C (Aromatic) | 1600-1450 |
| C-H (Aromatic) | 3100-3000 |
| C-H (Aliphatic) | 3000-2850 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. springernature.com To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the precise atomic positions.
This technique would confirm the planar structure of the isobenzofuranone core and the positions of the two fluorine atoms on the benzene ring. It would also provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as packing in the crystal lattice. This definitive structural information is invaluable for understanding the compound's physical and chemical properties.
Advanced Spectroelectrochemical Techniques for Electronic Properties (e.g., Cyclic Voltammetry (CV))
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. dtu.dk By applying a varying potential to a solution of this compound, one can determine its oxidation and reduction potentials. The presence of electron-withdrawing fluorine atoms on the aromatic ring is expected to influence the electronic properties of the molecule.
A CV experiment would reveal the potentials at which the compound can accept or donate electrons. This information is crucial for applications where electron transfer is important, such as in materials science or medicinal chemistry. The shape of the cyclic voltammogram can also provide insights into the stability and reversibility of the redox processes. nih.gov
Theoretical and Computational Chemistry Studies of 5,6 Difluoroisobenzofuran 1 3h One
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule like 5,6-difluoroisobenzofuran-1(3H)-one. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Analysis
The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the chemical reactivity of a compound. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govbeilstein-journals.org For this compound, the electron-withdrawing nature of the fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted isobenzofuran-1(3H)-one. The precise energy values would require specific DFT calculations.
Table 1: Hypothetical Frontier Orbital Energies
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only. The values would be determined through computational calculations.
Charge Density Distribution and Electrostatic Potential Maps
A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. Red areas typically signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net In this compound, the oxygen atom of the carbonyl group would be expected to be a region of high electron density (red), while the hydrogen atoms and the areas around the fluorine atoms might exhibit a more positive potential.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, which has a relatively rigid fused ring system, the conformational flexibility is limited. However, the puckering of the dihydrofuranone ring could lead to different low-energy conformations. Computational methods can be used to calculate the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. sciforum.netsoton.ac.uk This information is critical for understanding the molecule's behavior in different environments. soton.ac.uk
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing insights that can be difficult to obtain through experimental means alone. For instance, the hydrolysis of the lactone ring or nucleophilic substitution reactions on the aromatic ring could be modeled to understand the underlying electronic and structural changes.
Spectroscopic Parameter Prediction Using Computational Methods
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Methods like Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra, while calculations of vibrational frequencies can aid in the interpretation of Infrared (IR) and Raman spectra. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated to assist in the assignment of experimental NMR spectra.
Table 2: Hypothetical Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Value |
| UV-Vis | λmax | Data not available |
| IR | Carbonyl stretch (C=O) | Data not available |
| ¹³C NMR | Carbonyl carbon (C=O) | Data not available |
| ¹⁹F NMR | C5-F | Data not available |
| ¹⁹F NMR | C6-F | Data not available |
This table is for illustrative purposes only. The values would be determined through computational calculations.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound over time, including its interactions with other molecules, such as solvents or biological macromolecules. nih.gov By simulating the motion of atoms and molecules, MD can reveal information about intermolecular forces, such as hydrogen bonding and van der Waals interactions. This is particularly useful for understanding how the compound might behave in a biological system or in solution. nih.gov
Applications of 5,6 Difluoroisobenzofuran 1 3h One and Its Derivatives in Advanced Materials Science
Role as Building Blocks in Organic Electronic Materials
The incorporation of specific molecular units as building blocks is a cornerstone of designing high-performance organic electronic materials. The properties of the final material are intrinsically linked to the chemical nature of its constituent parts.
Integration into Polymerized Small-Molecule Acceptors for Organic Solar Cells
Polymerized small-molecule acceptors (PSMAs) are a significant class of materials in the development of efficient and stable organic solar cells. These materials combine the well-defined structures of small-molecule acceptors with the advantageous processing and morphological characteristics of polymers.
Currently, there is no available scientific literature that documents the synthesis or integration of 5,6-difluoroisobenzofuran-1(3H)-one as a building block in PSMAs. Research in this area is extensive; however, it has predominantly focused on other electron-accepting units.
Influence of Difluoroisobenzofuran-1(3H)-one Units on Photophysical Properties
The photophysical properties of organic materials, such as their light absorption and emission characteristics, are critical for their performance in devices like organic solar cells and LEDs. The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate these properties.
Despite the potential for the difluoro-substituted lactone to influence the electronic energy levels and intramolecular charge transfer characteristics of a polymer, no studies have been published that specifically investigate and detail the influence of this compound units on the photophysical properties of donor-acceptor polymers.
Structure-Property Relationships in Donor-Acceptor Polymers
Understanding the relationship between the chemical structure of a polymer and its resulting material properties is fundamental to the rational design of new materials. In donor-acceptor polymers, the arrangement and electronic nature of the donor and acceptor units dictate the bandgap, charge carrier mobility, and ultimately, the device performance.
A search of the current scientific literature does not yield any studies focused on the structure-property relationships in donor-acceptor polymers that specifically incorporate the this compound moiety.
Application in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules, where the interactions between them lead to self-assembly into larger, organized structures. These non-covalent interactions are crucial in determining the morphology and properties of thin films in organic electronic devices.
There is a lack of research on the application of this compound in the context of supramolecular chemistry and self-assembly. The potential for the fluorine atoms and the polar lactone group to participate in specific intermolecular interactions has not yet been explored in the literature.
Development of Optoelectronic Devices (Focus on Chemical Contributions)
The performance of optoelectronic devices is fundamentally dependent on the chemical composition of the active materials. The design and synthesis of novel organic compounds are therefore central to advancing this technology.
No published research could be found that describes the development of optoelectronic devices where the active layer's chemical composition is based on polymers or small molecules derived from this compound.
Material Morphology and Film Characterization in Organic Electronics
The morphology of the active layer in an organic electronic device, including the crystallinity, domain size, and phase separation, has a profound impact on its performance. These characteristics are often controlled by the chemical structure of the materials and the processing conditions.
Consistent with the findings in the previous sections, there are no available studies that report on the material morphology and film characterization of organic electronic materials containing the this compound unit.
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Film Structure
There is no available research that specifically employs GIWAXS to analyze the film structure of polymers derived from this compound. GIWAXS is a powerful technique for determining the molecular packing and orientation within thin films of polymeric semiconductors and other advanced materials. Such analysis provides crucial insights into the structure-property relationships that govern device performance. The absence of GIWAXS data for polymers based on this compound means that key information about their crystallinity, chain orientation, and packing motifs in thin films is currently unknown.
Atomic Force Microscopy (AFM) for Surface Topography
Similarly, there is a lack of published studies utilizing Atomic Force Microscopy (AFM) to investigate the surface topography of thin films formed from polymers of this compound. AFM is essential for visualizing the nanoscale surface morphology, including features like roughness, domain size, and phase separation, which are critical for the performance of many advanced material applications. Without AFM studies, the surface characteristics of polymers derived from this specific monomer remain uncharacterized.
Potential in Advanced Polymer Synthesis beyond Optoelectronics
The potential of this compound and its derivatives in advanced polymer synthesis for applications outside of optoelectronics is another area where published research is wanting. While fluorinated polymers are known for their exceptional properties such as thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of applications including high-performance plastics, membranes, and coatings, the specific contribution of this compound to these fields has not been documented in the scientific literature.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways to 5,6-Difluoroisobenzofuran-1(3H)-one Analogues
The development of new and efficient synthetic routes to analogues of this compound is a cornerstone of future research. While direct synthetic routes to this specific difluoro-analogue are not extensively documented in publicly available literature, the synthesis of other fluorinated phthalides provides a strong foundation for future work. beilstein-journals.orgnih.govd-nb.info Research in this area is likely to focus on several key strategies:
Diversification of Fluorination and Cyclization Strategies: Current methods for synthesizing fluorinated phthalides often involve the nucleophilic fluoroalkylation of precursors like 2-cyanobenzaldehydes, followed by intramolecular cyclization. beilstein-journals.orgnih.govd-nb.info Future work will likely explore a broader range of fluorinating agents and cyclization conditions to access a wider variety of analogues. This could include the use of both nucleophilic and electrophilic fluorine sources to introduce fluorine at different positions of the isobenzofuranone core. nih.gov
Late-Stage Functionalization: A significant trend in synthetic chemistry is the development of late-stage functionalization methods, which allow for the modification of a core molecule in the final steps of a synthesis. Applying this to this compound would enable the rapid generation of a library of analogues with diverse functionalities.
Asymmetric Synthesis: The creation of chiral phthalides is of considerable interest due to their potential biological activity. beilstein-journals.orgnih.govd-nb.info Future research will likely focus on developing enantioselective synthetic routes to this compound analogues, potentially through the use of chiral catalysts or auxiliaries. nih.gov
A summary of potential synthetic strategies for fluorinated isobenzofuranone analogues is presented in Table 1.
| Synthetic Strategy | Key Precursors | Potential Analogues | References |
| Nucleophilic Fluoroalkylation/Cyclization | 2-Cyanobenzaldehydes, (Perfluoroalkyl)trimethylsilanes | C3-perfluoroalkyl-substituted phthalides | beilstein-journals.orgnih.govd-nb.info |
| Reaction of γ-Keto Acids with Phenols | 2-(Fluorobenzoyl)benzoic acids, Phenolic compounds | Fluorine-substituted phthalides with varied aryl groups | nih.gov |
| Tandem SNAr-Cyclocondensation | Perfluorobenzonitriles, α-Hydroxycarbonyl compounds | Polyfluorinated 3-aminobenzofurans (related heterocycles) | nih.gov |
| Fluorocyclization of Unsaturated Precursors | Unsaturated oximes or hydrazones | Fluorinated dihydro-oxazines and tetrahydropyridazines | le.ac.ukrsc.org |
Design and Synthesis of Advanced Derivatives with Tailored Properties for Materials Science
The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, making fluorinated compounds highly valuable in materials science. researchgate.net Derivatives of this compound are expected to be explored for a variety of applications, driven by the unique characteristics that the difluoro substitution imparts.
The presence of fluorine can lead to:
Enhanced Thermal Stability: The high strength of the carbon-fluorine bond can increase the thermal stability of polymers. mdpi.com
Improved Chemical Resistance: Fluorinated polymers are known for their inertness to a wide range of chemicals. mdpi.com
Low Surface Energy: This property can be exploited to create materials with hydrophobic and oleophobic surfaces. mdpi.com
Unique Optical and Electronic Properties: Fluorination can influence the electronic properties of molecules, which is relevant for applications in organic electronics. numberanalytics.com
Future research will likely focus on incorporating this compound derivatives as monomers or additives in various polymer systems.
| Potential Application Area | Tailored Property | Example of Fluorinated Material | References |
| High-Performance Polymers | High thermal stability, chemical resistance | Fluoropolymers like PTFE | mdpi.comnumberanalytics.com |
| Advanced Coatings | Low surface energy, hydrophobicity | Fluorinated polyurethanes | mdpi.com |
| Organic Electronics | Modified electronic properties, stability | Fluorinated aromatic compounds in OLEDs | numberanalytics.com |
| Biomedical Materials | Biocompatibility, controlled drug delivery | Electroactive fluorinated polymers | mdpi.com |
In-depth Computational Studies for Predictive Material Design
Computational chemistry and materials modeling are becoming indispensable tools for accelerating the discovery and design of new materials. bohrium.com In the context of this compound, in-depth computational studies will play a crucial role in predicting the properties of its derivatives and guiding synthetic efforts.
Future research in this area will likely involve:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the geometric, electronic, and spectroscopic properties of individual molecules. This can provide insights into how different substituents on the this compound core will affect its properties.
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of larger systems, such as polymers containing this compound derivatives. These simulations can predict bulk properties like glass transition temperature, mechanical strength, and diffusion coefficients. acs.org
Quantitative Structure-Property Relationship (QSPR) Models: QSPR models can be developed to establish a statistical relationship between the chemical structure of a series of compounds and their physical or biological properties. researchgate.net This can be a powerful tool for screening large virtual libraries of potential derivatives.
Development of High-Throughput Screening Methodologies for Material Discovery
To efficiently explore the vast chemical space of possible this compound derivatives, high-throughput screening (HTS) methodologies are essential. d-nb.infoCurrent time information in Bangalore, IN. HTS allows for the rapid testing of large numbers of compounds for a specific property, dramatically accelerating the material discovery process.
Emerging trends in this area include:
Automated Synthesis and Screening: The integration of automated synthesis platforms with HTS allows for a closed-loop discovery process where new compounds are designed, synthesized, and tested in a fully automated fashion. illinois.eduwikipedia.orgrsc.org
Miniaturization and Microfluidics: Performing reactions and assays in micro-scale formats significantly reduces the amount of material required and increases the speed of screening.
Development of Novel Assays: New assays will need to be developed to rapidly screen for the desired properties in materials derived from this compound, such as thermal stability, surface energy, or electronic properties.
The development of mega-high-throughput screening platforms, capable of screening millions to billions of compounds, could be a game-changer for discovering novel polymers and materials based on this fluorinated scaffold. nih.govacs.org
Sustainable and Scalable Production Methods for Fluorinated Isobenzofuran-1(3H)-one Derivatives
As the potential applications of this compound and its derivatives become more apparent, the development of sustainable and scalable production methods will be critical for their commercial viability. dovepress.com The principles of green chemistry will be a guiding force in this area, with a focus on minimizing waste, reducing energy consumption, and using less hazardous reagents. rsc.orgresearchgate.net
Key areas of future research will include:
Catalytic Fluorination Reactions: The use of catalytic methods for fluorination is highly desirable as it reduces the need for stoichiometric amounts of often harsh fluorinating agents.
Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. researchgate.net
Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a major goal of green chemistry. rsc.org Recent research has shown that fluorination reactions can be successfully carried out in aqueous media. rsc.org
Renewable Feedstocks: While a long-term goal, the development of synthetic routes that start from renewable feedstocks would significantly improve the sustainability profile of these compounds.
Recent breakthroughs in the development of safer and more efficient fluorinating agents, such as the use of potassium fluoride (B91410) in combination with hexafluoroisopropanol, point towards a future of greener fluorination chemistry. bioengineer.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
